molecular formula C19H39B B1582091 1-Bromononadecane CAS No. 4434-66-6

1-Bromononadecane

Cat. No. B1582091
CAS RN: 4434-66-6
M. Wt: 347.4 g/mol
InChI Key: GWESGLGUMMNXDU-UHFFFAOYSA-N
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Description

1-Bromononadecane is a long-chain alkyl halide that has been used in various scientific research applications. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.

Scientific Research Applications

Viscosity of Bromoalkanes

1-Bromononadecane is part of the 1-bromoalkanes series, which has been studied for its viscosity properties. Ryshkova, Belenkov, and Postnikov (2020) in their work in "Fluid Phase Equilibria" provide experimental data for the viscosity of various 1-bromoalkanes, including 1-bromononadecane. Their findings show that the viscosity of this series accurately satisfies the Bingham-Coombs model, which is based on the free volume approach, revealing a quantitative connection with the van der Waals volume and the packing fraction (Ryshkova, Belenkov & Postnikov, 2020).

DNA Aptamer Functionalized Nanomaterials

Xing, Wong, Xiang, and Lu (2012) discuss the use of DNA/RNA aptamers in combination with nanomaterials, including the potential use of bromoalkanes like 1-bromononadecane. These aptamer-functionalized nanomaterials enable novel analytical techniques that advance understanding and treatment of diseases, including cancer, and contribute to cellular analysis, imaging, and targeted drug delivery (Xing, Wong, Xiang & Lu, 2012).

Isobaric Heat Capacity and Isothermal Compressibility

Korotkovskii, Ryshkova, Neruchev, Goncharov, and Postnikov (2016) present results on the experimental measurements of isobaric heat capacity for various 1-bromoalkanes, including 1-bromononadecane. They used these measurements to calculate the isothermal compressibility and discuss the influence of the bromine atom on the volume fluctuations. This research in "International Journal of Thermophysics" is significant for understanding the physical properties of bromoalkanes (Korotkovskii et al., 2016).

properties

IUPAC Name

1-bromononadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWESGLGUMMNXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063458
Record name Nonadecane, 1-bromo-
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Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromononadecane

CAS RN

4434-66-6
Record name 1-Bromononadecane
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Record name Nonadecane, 1-bromo-
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Record name 1-BROMONONADECANE
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Record name Nonadecane, 1-bromo-
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Record name Nonadecane, 1-bromo-
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Record name 1-bromononadecane
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Synthesis routes and methods

Procedure details

To nonadecanol (1.0 g, 3.5 mmol) was added 1500 μL hydrobromic acid (48% wt/vol). After cooling in ice, concentrated sulfuric acid (400 μL) was added and the reaction was allowed to warm to room temperature. A condenser and drying tube were placed over the reaction and the mixture was slowly heated to 120° C. The solution was kept at reflux for five hours and then cooled. The solidified product was resuspended in a mixture of ethyl acetate (50 mL) and water (10 mL). The aqueous layer was removed and the organic layer was washed with water (2×10 mL), then 5% sodium bicarbonate (10 mL) and then one final time with water. The resulting solution was dried over magnesium sulfate and filtered. The solvent was removed to provide a crude product which was purified by silica chromatography (hexanes:ethyl acetate, 80:20, as eluant) to give the desired 1-nonadecyl bromide (624 mg, 1.79 mmol, 51%). 1H NMR (CDCl3 , 300 MHz); δ3.40 (t, J=6.9 Hz, 2H), 1.83 (m, 2H), 1.41 (br s, 2H), 1.25 (s, 32H), 0.87 (t, J=6.7 Hz). 13C NMR (CDCl3' 67.93 MHz); δ33.94 32.83, 31.90, 29.65, 29.52, 29.42, 29.33, 28.75, 28.16, 22.66, 14.07. M.S. (EI+); 346 (M+), 267 (M-Br).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1500 μL
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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